molecular formula C19H21NO3S B2435830 (E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1904632-26-3

(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2435830
CAS No.: 1904632-26-3
M. Wt: 343.44
InChI Key: SJICJXOCRSRVLI-VQHVLOKHSA-N
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Description

Researchers are exploring (E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide as a novel synthetic intermediate in medicinal chemistry programs. This compound features a unique molecular architecture that combines a 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol scaffold with a thiophene-based acrylamide group. The naphthalene core is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets, and is found in compounds with documented antimicrobial and anticancer properties . The integrated thiophene moiety and the (E)-configured acrylamide chain are functional groups of high interest in the design of covalent enzyme inhibitors and molecular probes. Its primary research value lies in its potential as a key precursor for the synthesis of more complex chemical entities or for direct biological screening in the development of new therapeutic agents and pharmacological tools. Specific applications and mechanism of action are areas of ongoing investigation and are not yet fully characterized in the public scientific literature.

Properties

IUPAC Name

(E)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-23-15-6-8-17-14(12-15)4-2-10-19(17,22)13-20-18(21)9-7-16-5-3-11-24-16/h3,5-9,11-12,22H,2,4,10,13H2,1H3,(H,20,21)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJICJXOCRSRVLI-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C=CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)/C=C/C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a tetrahydronaphthalene moiety, a thiophene ring, and an acrylamide functional group. This compound has garnered attention for its potential biological activity, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

The compound is identified by the CAS number 2035004-69-2 and has a molecular weight of 343.44 g/mol. Its structural features contribute to its reactivity and interaction with biological targets, particularly through the presence of functional groups like methoxy and hydroxy that enhance solubility and bioactivity.

The primary mechanism of action for this compound is believed to involve inhibition of the formation of neurotoxic amyloid beta oligomers. Specifically, it targets the amyloid beta 1-42 monomer implicated in Alzheimer's disease pathology. The proposed mechanism includes:

  • Binding to Amyloid Beta Oligomers : The compound may interact with amyloid beta peptides to prevent their aggregation.
  • Neuroprotective Effects : By inhibiting oligomer formation, it could potentially protect neuronal health and cognitive function.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various pharmacological effects. The biological activity of this compound is primarily predicted through structure–activity relationship (SAR) studies. Key findings include:

Compound Name Structural Features Biological Activity
6-Methoxy-N-(naphthalen-1-yl)acetamideNaphthalene core with acetamideAnticancer
Thiophene-based acrylamidesThiophene ring with various substituentsAnti-inflammatory
Hydroxy-substituted naphthalenesHydroxy groups on naphthaleneNeuroprotective

Experimental Studies and Case Studies

While specific experimental data on this compound is limited, several studies have demonstrated the potential for similar compounds to exhibit neuroprotective properties:

  • In vitro Studies : Compounds targeting amyloid beta oligomers have shown significant effects on neuronal cell viability and function.
  • Animal Models : In vivo studies utilizing transgenic mouse models of Alzheimer's disease have indicated that compounds with similar structures can reduce amyloid plaque burden and improve cognitive outcomes.

Safety and Handling

Safety information specific to this compound is not extensively documented; however, caution is advised due to the presence of acrylamide and thiophene moieties known for their irritant properties.

Q & A

Q. What are the common synthetic routes for (E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)acrylamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Q. Intermediate Preparation :

  • The tetrahydronaphthalene intermediate is synthesized via acid-catalyzed cyclization of substituted cyclohexenones. Methoxy and hydroxyl groups are introduced using nucleophilic substitution or oxidation-reduction sequences .
  • Thiophene-2-acrylic acid derivatives are prepared via Knoevenagel condensation between thiophene-2-carbaldehyde and malonic acid derivatives .

Q. Coupling Reaction :

  • The intermediates are coupled via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HCl) in solvents like dichloromethane or DMF. Reaction temperatures are maintained at 0–25°C to minimize side reactions .

Q. Purification :

  • Crude products are purified using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Example Yield Optimization :

StepReaction ConditionsYield RangeReference
Amide CouplingEDC/HCl, DMF, 25°C, 12h44–70%

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the acrylamide’s trans-configuration (E-isomer) is confirmed by a coupling constant J=15.616.0HzJ = 15.6–16.0 \, \text{Hz} between α and β protons .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (e.g., [M+H]+^+ peaks with <5 ppm error) .
  • HPLC : Purity is assessed using reverse-phase HPLC (e.g., 70% methanol/water + 0.5% H3_3PO4_4, >98% purity) .

Q. Example NMR Data (Analogous Compound) :

Proton GroupChemical Shift (δ, ppm)MultiplicityReference
Acrylamide CH=CH6.51 (d, J=15.75HzJ = 15.75 \, \text{Hz})Doublet
Tetrahydronaphthalene CH2_21.83 (br)Multiplet

Q. What solvents and reaction conditions optimize synthesis?

  • Methodological Answer :
  • Solvents : Polar aprotic solvents (DMF, DCM) enhance amide coupling efficiency, while ethanol/water mixtures aid in intermediate crystallization .
  • Temperature : Low temperatures (0–5°C) reduce epimerization during stereosensitive steps, while reflux (60–80°C) accelerates cyclization .
  • Catalysts : DMAP (4-dimethylaminopyridine) improves acylation yields .

Advanced Research Questions

Q. How can reaction parameters control stereochemistry in the tetrahydronaphthalene moiety?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization to induce enantioselectivity .
  • Dynamic Kinetic Resolution : Adjust pH and temperature to favor one diastereomer (e.g., acidic conditions stabilize the 1-hydroxy group’s configuration) .
  • Monitoring : Track stereochemical integrity via chiral HPLC or optical rotation measurements .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and ATP concentrations to minimize variability .
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .
  • SAR Analysis : Compare structural analogs (e.g., methoxy vs. nitro substituents) to identify critical pharmacophores .

Q. What in silico methods predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2 or kinase domains). Parameterize force fields for thiophene’s sulfur interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Pharmacophore Mapping : Generate 3D pharmacophores with MOE to align electrostatic and hydrophobic features with known inhibitors .

Key Methodological Considerations

  • Contradiction Management : Address divergent bioactivity reports by cross-referencing synthetic protocols (e.g., residual solvent traces in HPLC may artificially inflate activity) .
  • Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) in coupling steps to improve sustainability .

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